

Commercial Availability and Synthetic Utility of 1,8-Dibromooctane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,8-Dibromooctane

Cat. No.: B1199895

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Dibromooctane is a versatile bifunctional alkylating agent that serves as a key building block in a multitude of organic syntheses. Its linear eight-carbon chain, flanked by two reactive bromine atoms, allows for the construction of a wide array of more complex molecules, including polymers, macrocycles, and various pharmaceutical intermediates.^[1] This technical guide provides a comprehensive overview of the commercial availability of **1,8-Dibromooctane**, its key physicochemical properties, and detailed experimental protocols for its application in several important synthetic transformations.

Commercial Availability

1,8-Dibromooctane is readily available from a variety of chemical suppliers, ensuring a stable supply for research and development purposes. The compound is typically offered in purities of 97-98%, with common suppliers and their typical offerings summarized below.

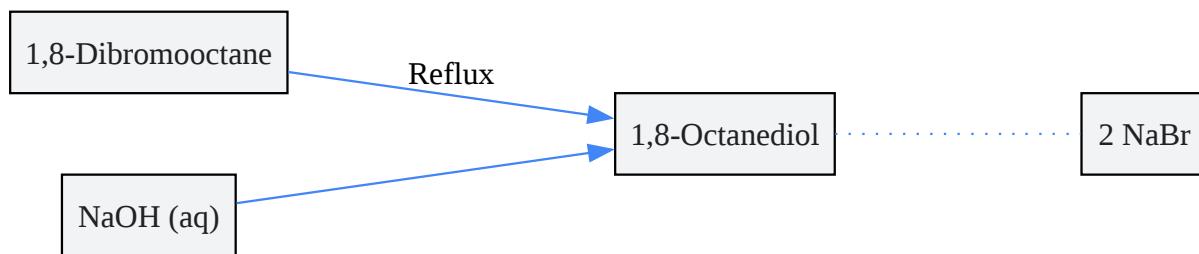
Supplier	Purity	Available Quantities
Sigma-Aldrich	≥98%	25 g, 100 g, 500 g
Thermo Fisher Scientific	~98%	25 g, 50 g, 100 g
TCI Chemicals	>97.0% (GC)	25 g, 100 g, 500 g
J&K Scientific	97.5%	Grams to Kilograms

Physicochemical Properties

A thorough understanding of the physical and chemical properties of **1,8-Dibromoocetane** is essential for its safe handling and effective use in synthesis.

Property	Value
CAS Number	4549-32-0
Molecular Formula	C ₈ H ₁₆ Br ₂
Molecular Weight	272.02 g/mol
Appearance	Colorless to pale yellow liquid
Melting Point	12-16 °C
Boiling Point	270-272 °C
Density	1.477 g/mL at 25 °C
Refractive Index	n _{20/D} 1.498
Solubility	Insoluble in water, soluble in common organic solvents

Synthetic Applications and Experimental Protocols


1,8-Dibromoocetane's utility in organic synthesis is broad, primarily functioning as a linker to connect two molecular fragments or as a precursor for the introduction of other functional groups at the terminal positions of an octane chain.

Synthesis of 1,8-Octanediol

The conversion of **1,8-Dibromooctane** to 1,8-Octanediol is a fundamental transformation that replaces the terminal bromine atoms with hydroxyl groups. This diol can then be used in the synthesis of polyesters and other polymers.

Experimental Protocol: Hydrolysis of **1,8-Dibromooctane**

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve **1,8-dibromooctane** (1.0 eq) in a suitable solvent such as a mixture of water and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) or in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) containing a slight excess of sodium hydroxide (2.2 eq).
- Reaction Conditions: Heat the reaction mixture to reflux (typically 100-150 °C, depending on the solvent) and stir vigorously for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. If a phase-transfer catalyst was used, separate the aqueous and organic layers. If DMSO was the solvent, pour the reaction mixture into a large volume of water and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.
- Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude 1,8-octanediol can be further purified by recrystallization from a suitable solvent or by column chromatography.

[Click to download full resolution via product page](#)

Synthesis of 1,8-Octanediol from **1,8-Dibromoocetane**.

Synthesis of 1,8-Diaminoctane via Gabriel Synthesis

Direct amination of **1,8-dibromoocetane** with ammonia can lead to a mixture of primary, secondary, and tertiary amines due to over-alkylation. The Gabriel synthesis provides a more controlled method for the preparation of primary amines.

Experimental Protocol: Gabriel Synthesis of 1,8-Diaminoctane

- N-Alkylation of Potassium Phthalimide: In a round-bottom flask, suspend potassium phthalimide (2.2 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). Add **1,8-dibromoocetane** (1.0 eq) to the suspension. Heat the mixture to 80-100 °C and stir for 6-12 hours.[2]
- Work-up of Phthalimide Adduct: Cool the reaction mixture and pour it into ice-water to precipitate the N,N'-(octane-1,8-diyl)diphthalimide. Filter the solid, wash it with water, and dry it.
- Hydrazinolysis: Suspend the dried diphthalimide adduct in ethanol or a similar solvent. Add hydrazine hydrate (4-5 eq) and heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.[3]
- Isolation of the Diamine: Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate any remaining phthalhydrazide and to form the diamine hydrochloride salt. Filter off the solid. Basify the filtrate with a strong base (e.g., NaOH) to liberate the free diamine. Extract the 1,8-diaminoctane with an organic solvent, dry the organic layer, and remove the solvent to obtain the product.

Step 1: N-Alkylation

1,8-Dibromoocetane

Potassium Phthalimide (2.2 eq)

DMF, 80-100 °C

N,N'-(octane-1,8-diyl)diphthalimide

Step 2: Hydrazinolysis

Diphthalimide Adduct

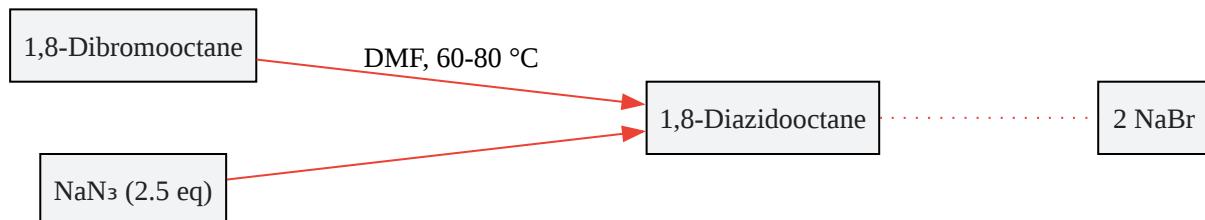
Hydrazine Hydrate

Ethanol, Reflux

1,8-Diaminoocetane

Phthalhydrazide (precipitate)

[Click to download full resolution via product page](#)


Gabriel synthesis of 1,8-Diaminoocetane.

Synthesis of 1,8-Diazidoocetane

The conversion of **1,8-dibromoocetane** to 1,8-diazidoocetane provides a precursor for the synthesis of 1,8-diaminoocetane via reduction or for use in "click chemistry" reactions.

Experimental Protocol: Azidation of **1,8-Dibromoocetane**

- Reaction Setup: In a round-bottom flask, dissolve **1,8-dibromoocetane** (1.0 eq) in a polar aprotic solvent like DMF or DMSO. Add sodium azide (NaN_3 , 2.5 eq). Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions in a well-ventilated fume hood.[4][5]
- Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.[4]
- Work-up: Cool the reaction mixture and pour it into a large volume of water. Extract the product with an organic solvent such as diethyl ether.
- Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent carefully under reduced pressure to yield 1,8-diazidoocetane. Further purification can be achieved by vacuum distillation.

[Click to download full resolution via product page](#)

Synthesis of 1,8-Diazidoocetane.

Conclusion

1,8-Dibromoocetane is a commercially accessible and synthetically valuable building block for researchers in organic chemistry and drug development. Its bifunctional nature allows for the straightforward synthesis of a variety of important intermediates, including diols, diamines, and diazides. The experimental protocols provided in this guide offer a starting point for the

practical application of **1,8-dibromoocetane** in the laboratory. As with all chemical syntheses, appropriate safety precautions should be taken, and reaction conditions may need to be optimized for specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. uakron.edu [uakron.edu]
- To cite this document: BenchChem. [Commercial Availability and Synthetic Utility of 1,8-Dibromoocetane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1199895#commercial-availability-of-1-8-dibromoocetane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com